molecular formula C10H22N2O2 B6229506 tert-butyl N-[2-(methylamino)butyl]carbamate CAS No. 1890089-92-5

tert-butyl N-[2-(methylamino)butyl]carbamate

Cat. No. B6229506
CAS RN: 1890089-92-5
M. Wt: 202.3
InChI Key:
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Description

Tert-butyl N-[2-(methylamino)butyl]carbamate, commonly referred to as TBMC, is an organic compound used in various scientific research applications. TBMC is an amide derivative of tert-butyl alcohol and 2-methylamino-butylcarbamate. It is a colorless, odorless, and water-soluble solid compound with a molecular weight of 179.23 g/mol and a melting point of 86 °C. TBMC is used as a reagent in organic synthesis, as well as in various research applications.

Scientific Research Applications

TBMC has been used in various scientific research applications, including as a catalyst in organic synthesis, as a reagent in the preparation of pharmaceuticals, and as a reagent in the preparation of organic compounds. TBMC is also used in the synthesis of organic compounds, such as peptides, peptidomimetics, and nucleosides. Additionally, TBMC has been used in the synthesis of various drugs, such as antibiotics, antifungals, and antivirals.

Mechanism of Action

TBMC acts as a catalyst in organic synthesis by facilitating the formation of covalent bonds between organic molecules. TBMC is also used as a reagent in the preparation of pharmaceuticals and organic compounds, as it facilitates the formation of desired products from the reaction of organic molecules.
Biochemical and Physiological Effects
TBMC has been studied for its potential biochemical and physiological effects. In particular, TBMC has been found to inhibit the growth of certain bacteria and fungi, as well as the activity of certain enzymes. Additionally, TBMC has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

TBMC has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is relatively stable and non-toxic. Additionally, TBMC is water-soluble, making it suitable for use in aqueous solutions. However, TBMC can be toxic at high concentrations and can be hazardous to handle.

Future Directions

Several future directions for research on TBMC have been proposed. These include further studies into its biochemical and physiological effects, as well as its potential applications in the synthesis of drugs and other organic compounds. Additionally, further research into its mechanism of action, as well as its potential toxicity, is needed. Other future directions include the development of new methods for the synthesis of TBMC and the optimization of existing methods.

Synthesis Methods

TBMC can be synthesized using a two-step process. The first step involves the reaction of tert-butyl alcohol with 2-methylamino-butylcarbamate in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the amide derivative. The second step involves the reaction of the amide derivative with an acid, such as hydrochloric acid or sulfuric acid, to form TBMC.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[2-(methylamino)butyl]carbamate involves the reaction of tert-butyl chloroformate with 2-(methylamino)butan-1-amine in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl chloroformate", "2-(methylamino)butan-1-amine", "base (e.g. triethylamine)" ], "Reaction": [ "Add 2-(methylamino)butan-1-amine to a solution of tert-butyl chloroformate in anhydrous dichloromethane.", "Add a base (e.g. triethylamine) to the reaction mixture to facilitate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction with water and extract the product with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the desired product." ] }

CAS RN

1890089-92-5

Product Name

tert-butyl N-[2-(methylamino)butyl]carbamate

Molecular Formula

C10H22N2O2

Molecular Weight

202.3

Purity

95

Origin of Product

United States

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